6-Iodo-1H-indazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1H-indazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for medicinal chemistry and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-indazole-4-carboxylic acid typically involves the iodination of 1H-indazole-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate and solvents like dimethylformamide.
Major Products:
Substitution Reactions: Products include various substituted indazoles.
Oxidation and Reduction: Products include alcohols or carboxylate salts.
Coupling Reactions: Products include biaryl or alkyne-linked indazole derivatives.
Scientific Research Applications
6-Iodo-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity.
Comparison with Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical properties and applications.
Uniqueness: 6-Iodo-1H-indazole-4-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
6-iodo-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
QKZADHBSPYDXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.